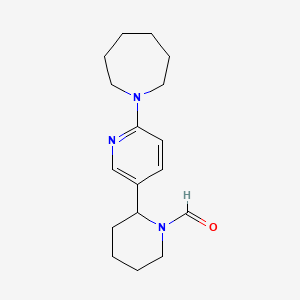

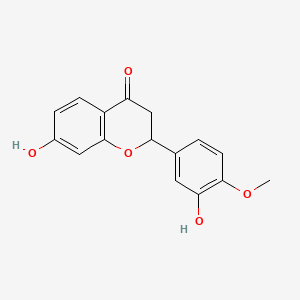

Flavanone, 3',7-dihydroxy-4'-methoxy-

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of flavanones, including 3’,7-dihydroxy-4’-methoxy-flavanone, typically involves the cyclization of 2’-hydroxychalcones. One common method is the intramolecular conjugate addition of 2’-hydroxychalcones, which can be synthesized through the condensation of 2’-hydroxyacetophenones and corresponding aldehydes . This reaction often requires acidic or basic reflux conditions for cyclization .

Industrial Production Methods

Industrial production of flavanones can involve various extraction techniques from natural sources, such as citrus fruits. Conventional methods include maceration and Soxhlet extraction, while non-conventional techniques involve ultrasound-assisted extraction, microwave-assisted extraction, supercritical fluid extraction, and pressurized liquid extraction .

Análisis De Reacciones Químicas

Types of Reactions

Flavanone, 3’,7-dihydroxy-4’-methoxy-, undergoes several types of chemical reactions, including:

Oxidation: Conversion to flavones through oxidative processes.

Reduction: Reduction of the carbonyl group to form dihydroflavanones.

Substitution: Introduction of various substituents on the aromatic rings.

Common Reagents and Conditions

Oxidation: Strong oxidants such as iodine (I2) are used to convert flavanones to flavones.

Reduction: Catalytic hydrogenation can be employed to reduce the carbonyl group.

Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the aromatic rings.

Major Products

Oxidation: Flavones.

Reduction: Dihydroflavanones.

Substitution: Various substituted flavanones depending on the reagents used.

Aplicaciones Científicas De Investigación

Flavanone, 3’,7-dihydroxy-4’-methoxy-, has a wide range of scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex flavonoids and other bioactive compounds.

Biology: Studied for its role in plant defense mechanisms and its impact on plant metabolism.

Mecanismo De Acción

The mechanism of action of flavanone, 3’,7-dihydroxy-4’-methoxy-, involves its interaction with various molecular targets and pathways:

Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes.

Anti-inflammatory Activity: Inhibits the activation of nuclear factor-kappa B (NF-κB) and reduces the production of pro-inflammatory cytokines.

Anticancer Activity: Induces apoptosis in cancer cells and inhibits cell proliferation by modulating signaling pathways such as the PI3K/Akt pathway.

Comparación Con Compuestos Similares

Flavanone, 3’,7-dihydroxy-4’-methoxy-, can be compared with other similar compounds such as:

Naringenin: 5,7,4’-trihydroxyflavanone, known for its antioxidant and anti-inflammatory properties.

Liquiritigenin: Found in licorice, known for its estrogenic activity.

Flavanone, 3’,7-dihydroxy-4’-methoxy-, stands out due to its unique combination of hydroxyl and methoxy groups, which contribute to its distinct biological activities and therapeutic potential.

Propiedades

IUPAC Name |

7-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O5/c1-20-14-5-2-9(6-13(14)19)15-8-12(18)11-4-3-10(17)7-16(11)21-15/h2-7,15,17,19H,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLRLGKUZHVJSQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CC(=O)C3=C(O2)C=C(C=C3)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O5 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00997820 | |

| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.28 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76426-28-3 | |

| Record name | Flavanone, 3',7-dihydroxy-4'-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076426283 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00997820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3aR,4S,9bS)-Ethyl 8-acetyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylate](/img/structure/B11839849.png)

![tert-Butyl 2-ethyl-7-(2-hydroxyethyl)-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B11839865.png)

![7-Bromo-9-chloro-2-ethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11839890.png)

![4-[(4-Chlorophenyl)methyl]-7-methoxyisoquinoline](/img/structure/B11839895.png)